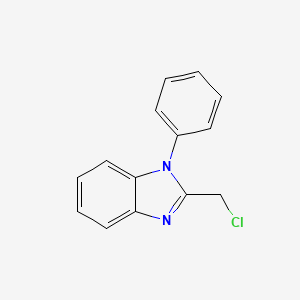

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBCMJTBPLYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604133 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94937-86-7 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a key heterocyclic intermediate in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] The title compound, featuring a reactive chloromethyl group, serves as a versatile building block for creating diverse molecular libraries for drug discovery.[4][5] This document details a robust synthetic protocol based on the Phillips-Ladenburg condensation, explains the underlying reaction mechanism, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment. It is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an isomeric form of purine, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[6] Derivatives of benzimidazole have been successfully developed into a wide range of therapeutics, including antiviral, antifungal, anticancer, and anti-inflammatory agents.[2][7]

The compound this compound is of particular interest due to the presence of the chloromethyl group at the 2-position. This functional group acts as an electrophilic site, highly susceptible to nucleophilic substitution.[7] This reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds, making it an invaluable intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[4][8]

Synthesis of this compound

The most reliable and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[9][10][11] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the synthesis of the title compound, N-phenyl-o-phenylenediamine is condensed with chloroacetic acid.

Underlying Principle and Mechanism

The reaction proceeds via a multi-step mechanism involving acid catalysis:

-

Amide Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of N-phenyl-o-phenylenediamine on the carbonyl carbon of chloroacetic acid. This step, often promoted by an acid catalyst, forms an N-acyl-o-phenylenediamine intermediate.

-

Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule), a process driven by the formation of the stable, aromatic benzimidazole ring system.

This acid-catalyzed cyclodehydration is a classic and efficient method for forming the benzimidazole core.[11][12]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.

Reagents and Materials:

-

N-phenyl-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric Acid (HCl)

-

Ammonia solution (e.g., 10% w/v)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-phenyl-o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.3.[13]

-

Add 4M hydrochloric acid to the flask to serve as both the solvent and the acid catalyst.[13]

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours.[13] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

-

Neutralize the mixture by slowly adding an ammonia solution until the pH reaches 8-9. This will cause the product to precipitate out of the solution.[13]

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate thoroughly with cold water to remove any residual salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[7]

-

Dry the purified product under vacuum. The expected melting point is in the range of 98-102°C.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization Suite

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical methods should be employed.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][14][15]

-

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. Key signals to look for include the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group and the multiplets in the aromatic region corresponding to the protons on the benzimidazole core and the N-phenyl substituent.

-

¹³C NMR (Carbon NMR): This analysis identifies the different carbon environments in the molecule. The spectrum will show distinct signals for the chloromethyl carbon, as well as for the various sp²-hybridized carbons of the aromatic rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the benzimidazole ring (C=N stretching) and the aromatic C-H bonds will be observed.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further validating the molecular formula C₁₄H₁₁ClN₂.[14]

Expected Spectroscopic Data

The following table summarizes the expected data for the successful characterization of the title compound.

| Technique | Parameter | Expected Value / Observation | Structural Confirmation |

| ¹H NMR | Chemical Shift (δ) | ~4.8-5.0 ppm (singlet, 2H) | -CH₂Cl protons |

| Chemical Shift (δ) | ~7.2-7.8 ppm (multiplets, 9H) | Aromatic protons (benzimidazole & phenyl) | |

| ¹³C NMR | Chemical Shift (δ) | ~40-45 ppm | -CH₂Cl carbon |

| Chemical Shift (δ) | ~110-155 ppm | Aromatic and imidazole carbons | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1610-1630 cm⁻¹ | C=N stretching of the imidazole ring[14] |

| Wavenumber (cm⁻¹) | ~3050-3100 cm⁻¹ | Aromatic C-H stretching | |

| Wavenumber (cm⁻¹) | ~700-800 cm⁻¹ | C-Cl stretching | |

| Mass Spec. (HRMS) | [M+H]⁺ | Calculated for C₁₄H₁₂ClN₂⁺: 243.0689 | Confirms molecular formula |

| Physical Property | Melting Point | 98-102 °C | Correlates with literature values[7] |

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of synthesized compounds.

Safety and Handling

Working with 2-(chloromethyl)benzimidazole derivatives and their precursors requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17]

-

Chemical Hazards: The starting materials and the final product should be treated as hazardous. 2-(Chloromethyl)benzimidazole is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.[18][19]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse the affected area immediately with plenty of water.[18]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[18]

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and characterization of this compound. By following the detailed Phillips-Ladenburg condensation protocol and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this critical intermediate. The inherent reactivity of the chloromethyl group provides a gateway to a vast chemical space, enabling the development of novel benzimidazole derivatives with significant potential as future therapeutic agents.

References

-

Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole. Retrieved from [Link]

-

Georganics. (2011, January 27). SAFETY DATA SHEET - 2-(CHLOROMETHYL)BENZIMIDAZOLE. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

-

Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

- Google Patents. (2007). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

-

National Center for Biotechnology Information. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

PubMed. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Retrieved from [Link]

-

LookChem. What is Reaction of o-phenylenediamine with chloroacetic acid. Retrieved from [Link]

-

Bentham Science. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]

-

PubChem. 2-Chloromethylbenzimidazole. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

SpectraBase. 2-(Chloromethyl)benzimidazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

R Discovery. Reaction Of O-phenylenediamine Research Articles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 94937-86-7 [smolecule.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. georganics.sk [georganics.sk]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.es [fishersci.es]

A Senior Application Scientist's Guide to the Synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Among its many derivatives, 2-(chloromethyl)-1-phenyl-1H-benzimidazole stands out as a highly versatile intermediate. The presence of a reactive chloromethyl group at the 2-position and a phenyl group at the 1-position provides a unique molecular framework for creating diverse libraries of compounds with potential therapeutic applications, including antifungal, anticancer, and antimicrobial activities.[4][5][6] This guide provides an in-depth exploration of the synthetic routes to this key intermediate, focusing on mechanistic rationale, detailed experimental protocols, and practical insights gleaned from established methodologies.

Strategic Overview: Retrosynthetic Analysis

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, this compound, can be disconnected through two primary strategic bonds: the N-phenyl bond (C-N) and the bonds forming the imidazole ring. This leads to two principal synthetic pathways.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (Sequential Synthesis): This is the most common and well-documented approach. It involves first constructing the 2-(chloromethyl)-1H-benzimidazole core via the Phillips-Ladenburg reaction, followed by a subsequent N-phenylation step.

-

Pathway B (Pre-functionalization): This alternative involves N-phenylation of the starting o-phenylenediamine, followed by cyclization with chloroacetic acid to form the final product. While feasible, this route can sometimes be complicated by the synthesis and purification of the N-phenyl-o-phenylenediamine intermediate.

This guide will focus primarily on Pathway A due to its reliability and extensive documentation in the literature.

Synthetic Methodologies and Mechanistic Insights

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (The Phillips-Ladenburg Reaction)

The cornerstone of benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a process known as the Phillips-Ladenburg reaction.[3][7][8] In our case, o-phenylenediamine is reacted with chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid (HCl), which acts as both a solvent and a catalyst.[1][9]

Causality of Experimental Choices:

-

Acid Catalyst (HCl): The reaction is performed in 4-5N HCl. The acid serves a critical dual purpose. First, it protonates the carbonyl oxygen of chloroacetic acid, significantly increasing its electrophilicity. Second, it keeps the diamine starting material soluble in the aqueous medium.

-

Reflux Conditions: Heating the mixture to reflux (typically 100-120°C) provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.[10]

Caption: Key stages of the Phillips-Ladenburg reaction.

Step 2: N-Phenylation of 2-(Chloromethyl)-1H-benzimidazole

With the core benzimidazole ring constructed, the next step is the introduction of the phenyl group at the N1 position. This is a nucleophilic substitution reaction where the deprotonated benzimidazole nitrogen acts as the nucleophile.

Causality of Experimental Choices:

-

Base (e.g., K₂CO₃, NaH): A base is essential to deprotonate the N-H of the benzimidazole ring. The resulting benzimidazolide anion is a much stronger nucleophile than the neutral parent molecule. Potassium carbonate (K₂CO₃) is a common, moderately strong base suitable for this purpose.[11]

-

Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and stabilizes the transition state without interfering with the nucleophile (as protic solvents would).

-

Phenylating Agent: While various reagents can be used (e.g., phenylboronic acid in a Chan-Lam coupling), a straightforward approach involves reacting with an activated phenyl source. An alternative documented for similar structures is direct reaction with an aromatic amine.[11]

-

Catalyst (e.g., KI): In some cases, a catalytic amount of potassium iodide (KI) is added. The iodide ion can displace the leaving group on the phenylating agent to form a more reactive iodo-intermediate (Finkelstein reaction), accelerating the overall process.[11]

Detailed Experimental Protocols

The following protocols are presented as a validated, step-by-step guide for laboratory synthesis.

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Intermediate 1)

This procedure is adapted from established literature methods.[1][9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).

-

Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. Swirl to ensure mixing.

-

Reflux: Heat the reaction mixture to reflux using an oil bath or heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.

-

Precipitation: Slowly neutralize the mixture by adding aqueous ammonia or a dilute sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(chloromethyl)-1H-benzimidazole as a solid.

Protocol 2: Synthesis of this compound (Target Molecule)

This protocol is a representative procedure for the N-arylation of the benzimidazole intermediate.

-

Reaction Setup: To a dry 100 mL round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.67 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and a catalytic amount of potassium iodide (pinch).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF).

-

Addition of Phenylating Agent: Add the chosen phenylating agent (e.g., aniline, 0.93 g, 0.01 mol). Note: The specific choice of phenylating agent and catalyst system (e.g., using a copper or palladium catalyst with phenylboronic acid) may vary and require optimization.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 4-8 hours, monitoring by TLC. Some procedures may utilize microwave irradiation for 3-4 minutes to accelerate the reaction.[11]

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Property | Expected Value |

| Intermediate 1 | Appearance | Yellow to off-white solid |

| Melting Point | 152-155 °C[9] | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Target Molecule | Appearance | Crystalline solid |

| Melting Point | 98-102 °C[4] | |

| Molecular Formula | C₁₄H₁₁ClN₂[4] | |

| Molecular Weight | 242.71 g/mol [4] | |

| ¹H NMR | Peaks corresponding to aromatic protons and a singlet for the -CH₂Cl protons. | |

| IR Spectroscopy | Absence of N-H stretch (around 3100-3500 cm⁻¹), presence of C-Cl and aromatic C-H stretches. |

Applications in Medicinal Chemistry

The this compound core is not an end in itself but a valuable starting point for creating pharmacologically active molecules. The reactive chloromethyl group is an excellent electrophilic handle for introducing a wide variety of nucleophiles (amines, thiols, alcohols), leading to diverse derivatives.[5][11][12]

Caption: Derivatization workflow from the target scaffold.

Studies have shown that derivatives synthesized from this core exhibit potent antifungal activity against various phytopathogenic fungi and cytotoxic effects on cancer cell lines, highlighting its importance in drug discovery pipelines.[4][6]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The sequential approach, beginning with the Phillips-Ladenburg condensation to form the benzimidazole core followed by N-phenylation, offers a reliable and high-yielding route. By understanding the mechanistic principles behind each step—such as the role of acid catalysis in cyclization and base-mediation in N-arylation—researchers can effectively troubleshoot and optimize the synthesis. The resulting compound is a powerful intermediate, enabling rapid diversification and exploration of the vast chemical space of benzimidazoles for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy this compound | 94937-86-7 [smolecule.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro [pubmed.ncbi.nlm.nih.gov]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

2-(Chloromethyl)-1-phenyl-1H-benzimidazole CAS number

An In-Depth Technical Guide to 2-(Chloromethyl)-1-phenyl-1H-benzimidazole

CAS Number: 94937-86-7

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of a reactive chloromethyl group at the 2-position and a phenyl group at the N-1 position creates a versatile building block for the synthesis of diverse molecular libraries. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its significant applications in the development of novel therapeutic agents, particularly in anticancer and antifungal research. Methodologies for characterization, safety protocols, and a mechanistic rationale behind synthetic strategies are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction to a Privileged Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is of paramount interest in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1][2] Consequently, benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer applications.[2][3][4]

This compound (CAS No. 94937-86-7) emerges as a particularly valuable synthetic intermediate.[5][6] Its strategic design incorporates two key features:

-

The N-1 Phenyl Group: This substituent enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, in resulting derivatives.

-

The C-2 Chloromethyl Group: This is a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide array of functional groups, serving as a linchpin for combinatorial library synthesis.[7]

This guide will elucidate the synthesis, reactivity, and application of this key building block, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of any chemical research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 94937-86-7 | [5][6][8] |

| Molecular Formula | C₁₄H₁₁ClN₂ | [5][6] |

| Molecular Weight | 242.71 g/mol | [5][8] |

| IUPAC Name | This compound | [5] |

| Physical State | Solid, crystalline powder | [6] |

| Melting Point | 98-102 °C | [5] |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | [5] |

| InChI Key | TYOBCMJTBPLYGR-UHFFFAOYSA-N | [5][9] |

Synthesis and Mechanistic Pathway

The synthesis of 2-substituted benzimidazoles is a well-established area of heterocyclic chemistry, most famously addressed by the Phillips condensation method. This approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Principle of Synthesis

The synthesis of this compound is achieved via the condensation reaction between N-phenyl-o-phenylenediamine and a chloroacetylating agent, such as chloroacetic acid or chloroacetyl chloride.[1][10][11] The use of an acid catalyst, typically hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the chloroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. Subsequent cyclization and dehydration yield the final benzimidazole ring.

Detailed Experimental Protocol: Phillips-Type Condensation

This protocol is an adapted procedure based on established methods for analogous benzimidazoles.[1][11]

Materials:

-

N-phenyl-o-phenylenediamine (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

4M Hydrochloric Acid (HCl)

-

10% Ammonium Hydroxide (NH₄OH) solution or Sodium Carbonate (Na₂CO₃) solution

-

Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add N-phenyl-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).

-

Add 4M HCl solution in sufficient volume to fully dissolve and stir the reactants.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Check: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps. The acidic medium prevents unwanted acylation of the more basic aniline-type nitrogen of the second reactant molecule.

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath (0-5 °C).

-

Slowly pour the cooled acidic mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture by the dropwise addition of a 10% NH₄OH or Na₂CO₃ solution until the pH reaches 8-9. This step is critical for precipitating the free base form of the product.

-

Self-Validation: The formation of a solid precipitate upon neutralization is the primary indicator of successful product formation.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to yield this compound as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Caption: Figure 2: Derivative Synthesis via Sₙ2 Reaction.

Example Protocol: Synthesis of a 2-(Aminomethyl) Derivative

This protocol demonstrates the reaction with an aromatic amine, a common strategy for generating biologically active molecules. Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Amine (e.g., p-toluidine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

-

Potassium Iodide (KI) (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic amine (1.1 eq) in DMF.

-

Add K₂CO₃ (2.0 eq) as a base and a catalytic amount of KI.

-

Causality Check: The base (K₂CO₃) is essential to neutralize the HCl that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the product. The catalytic KI can accelerate the reaction via the Finkelstein reaction, where the chloride is transiently replaced by iodide, a better leaving group.

-

Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for several hours until TLC indicates the consumption of the starting material.

-

Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and purify by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Derivatives synthesized from this compound have shown significant promise in preclinical studies, particularly as antifungal and anticancer agents. [5][9]

Antifungal Activity of Derivatives

The benzimidazole core is a well-known antifungal pharmacophore. For example, derivatives of the related 2-(chloromethyl)-1H-benzimidazole have demonstrated potent activity against a range of phytopathogenic fungi. [12][13]Studies have evaluated derivatives against species like Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani. [12][13] Selected Antifungal Activity Data for 2-(chloromethyl)-1H-benzimidazole Derivatives [12]

| Compound | Fungal Strain | Measurement | Value (µg/mL) |

|---|---|---|---|

| 4m | Colletotrichum gloeosporioides | IC₅₀ | 20.76 |

| 4m | Alternaria solani | IC₅₀ | 27.58 |

| 4m | Fusarium solani | IC₅₀ | 18.60 |

| 5b | Colletotrichum gloeosporioides | IC₅₀ | 11.38 |

| 7f | Botrytis cinerea | IC₅₀ | 13.36 |

The primary mechanism of action for many antifungal benzimidazoles involves the inhibition of microtubule assembly in fungal cells by binding to β-tubulin. [9]This disruption halts cell division and ultimately leads to fungal cell death.

Anticancer Potential of Derivatives

The benzimidazole scaffold is prevalent in anticancer research due to its ability to interact with various biological targets. [2][14][15]Derivatives have demonstrated significant antiproliferative activity against numerous cancer cell lines. [9][14]The proposed mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Similar to their antifungal action, some benzimidazole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.

-

DNA Intercalation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between the base pairs of DNA, interfering with replication and transcription processes. [9]* Kinase Inhibition: Various benzimidazole derivatives have been developed as inhibitors of protein kinases, such as EGFR and VEGFR, which are critical components of signaling pathways that drive tumor growth and proliferation. [14][15]

Visualization of a Proposed Anticancer Mechanism

The following diagram illustrates the mechanism of tubulin polymerization inhibition, a common pathway for benzimidazole-based anticancer agents.

Caption: Figure 3: Proposed Mechanism - Tubulin Inhibition.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the closely related 2-(chloromethyl)benzimidazole (CAS 4857-04-9) provides a strong basis for handling procedures. [16][17][18][19]

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [17][19]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its strategic design, featuring a reactive chloromethyl handle and a lipophilic N-phenyl group, makes it an ideal starting point for the development of compound libraries targeting a range of biological endpoints. The straightforward and robust synthetic routes to both the core molecule and its subsequent derivatives, combined with the demonstrated potential of these derivatives in antifungal and anticancer applications, underscore its importance for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge required for the effective synthesis, manipulation, and application of this potent chemical scaffold.

References

-

Hoffman Fine Chemicals Pty Ltd. CAS 94937-86-7 | this compound | MFCD04114570. Available at: [Link]

-

ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]

-

PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. J Agric Food Chem. Available at: [Link]

-

PubChem. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571. Available at: [Link]

-

ResearchGate. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole. Available at: [Link]

- Google Patents. (2007). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

-

PubMed. (2011). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochim Acta A Mol Biomol Spectrosc. Available at: [Link]

-

MDPI. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. Available at: [Link]

-

ResearchGate. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]

-

Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. Available at: [Link]

-

Neuroquantology. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. (2011). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Available at: [Link]

- Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

National Center for Biotechnology Information (PMC). (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon. Available at: [Link]

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Front Chem. Available at: [Link]

-

Beilstein Journals. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein J. Org. Chem. Available at: [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nveo.org [nveo.org]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 94937-86-7 [smolecule.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | 94937-86-7 | Benchchem [benchchem.com]

- 10. Buy N,N'-Bis(chloroacetyl)-p-phenylenediamine | 2653-08-9 [smolecule.com]

- 11. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]

- 15. neuroquantology.com [neuroquantology.com]

- 16. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]

- 19. fishersci.es [fishersci.es]

Spectroscopic Blueprint of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole: An In-Depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a heterocyclic compound featuring the versatile benzimidazole scaffold, presents a molecule of significant interest in medicinal chemistry due to the known biological activities of its structural class.[1] This technical guide provides a comprehensive analysis of the spectral data of this compound, offering a deep dive into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound.

The benzimidazole core, fused with a phenyl ring at the N1 position and bearing a reactive chloromethyl group at the C2 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the target molecule and for assessing its purity. This guide will not only present the expected spectral data but will also delve into the underlying principles governing the observed signals, providing a robust framework for spectral interpretation.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound are directly correlated with its spectral output. The key features to consider are the benzimidazole ring system, the N-phenyl substituent, and the C2-chloromethyl group. Each of these components will produce characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton environment in a molecule. The spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole and N-phenyl rings, as well as a characteristic singlet for the chloromethyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.70 | m | 2H | Benzimidazole ring protons |

| ~7.60 - 7.40 | m | 5H | N-Phenyl ring protons |

| ~7.30 - 7.20 | m | 2H | Benzimidazole ring protons |

| ~5.00 | s | 2H | -CH₂Cl |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

Interpretation and Rationale

-

Aromatic Protons (7.20 - 7.80 ppm): The protons on the benzimidazole and N-phenyl rings are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring currents. The introduction of the N-phenyl group breaks the symmetry of the benzimidazole moiety, leading to a more complex splitting pattern for its four protons compared to the unsubstituted analog.[2] The five protons of the N-phenyl group will also appear as a multiplet in this region.

-

Chloromethyl Protons (~5.00 ppm): The two protons of the chloromethyl group are predicted to appear as a sharp singlet. Their chemical shift is significantly downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the benzimidazole ring. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] DMSO-d₆ is a suitable solvent for many benzimidazole derivatives.[3]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Standard acquisition parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 2 seconds).

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound will display signals for each unique carbon atom in the structure.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C2 (Benzimidazole) |

| ~143.0, ~136.0 | Quaternary C's (Benzimidazole) |

| ~137.0 | Quaternary C (N-Phenyl) |

| ~130.0 - ~120.0 | Aromatic CH's (Benzimidazole & N-Phenyl) |

| ~118.0, ~110.0 | Aromatic CH's (Benzimidazole) |

| ~42.0 | -CH₂Cl |

Note: These are predicted values based on known substituent effects on the benzimidazole scaffold.[4] The signals for the aromatic CH carbons may overlap.

Interpretation and Rationale

-

C2 Carbon (~152.0 ppm): The C2 carbon of the benzimidazole ring is characteristically deshielded and appears significantly downfield.

-

Aromatic Carbons (110.0 - 143.0 ppm): The carbon atoms of the benzimidazole and N-phenyl rings resonate in this region. The quaternary carbons (those without attached protons) generally have lower intensities. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.

-

Chloromethyl Carbon (~42.0 ppm): The carbon of the chloromethyl group is expected to appear in the upfield region, with its chemical shift influenced by the electronegative chlorine atom.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A greater number of scans is typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1610 - 1580 | Medium | C=N and C=C stretch (aromatic) |

| 1500 - 1400 | Strong | C=C stretch (aromatic) |

| 750 - 700 | Strong | C-H out-of-plane bend (aromatic) |

| 700 - 600 | Medium | C-Cl stretch |

Interpretation and Rationale

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): This absorption is characteristic of C-H bonds in aromatic rings.

-

C=N and C=C Stretches (1610 - 1400 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole and phenyl rings give rise to a series of absorptions in this region.[5][6]

-

C-H Out-of-Plane Bending (750 - 700 cm⁻¹): The strong absorption in this region is indicative of the out-of-plane bending of the C-H bonds on the aromatic rings. The exact position can sometimes provide information about the substitution pattern.

-

C-Cl Stretch (700 - 600 cm⁻¹): The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration in this region.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR spectroscopy using the KBr pellet method.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum Data (EI)

| m/z | Relative Intensity | Assignment |

| 242/244 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 207 | Moderate | [M - Cl]⁺ |

| 193 | High | [M - CH₂Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 242 and an [M+2]⁺ peak at m/z 244 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Caption: Predicted fragmentation pathway of this compound.

-

Loss of Chlorine Radical: The initial fragmentation is likely to involve the loss of a chlorine radical (Cl•) to form a cation at m/z 207.

-

Loss of Chloromethyl Radical: A prominent fragmentation pathway is the cleavage of the C-C bond between the benzimidazole ring and the chloromethyl group, resulting in the loss of a chloromethyl radical (•CH₂Cl) to give a stable cation at m/z 193.[7]

-

Formation of Phenyl Cation: The presence of the N-phenyl group will likely lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a robust template for researchers. The interplay of the benzimidazole core, the N-phenyl substituent, and the reactive chloromethyl group creates a unique and interpretable spectroscopic signature. This guide, with its detailed interpretations and experimental protocols, is intended to empower scientists in their research and development endeavors involving this and related heterocyclic compounds.

References

- Kowalski, K., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1599–1611.

- García-Báez, E. V., et al. (2018).

- Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482.

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 33-37.

-

Hoffman Fine Chemicals. (n.d.). CAS 94937-86-7 | this compound | MFCD04114570. Retrieved from [Link]

- S. M. Verma, K. S. P. Bhushan Kumar, in Handbook of Spectroscopy, eds. G. Gauglitz and D. S. Moore, Wiley-VCH, Weinheim, 2014, pp. 1-35.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

The Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2016). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

-

International Journal of Engineering Research & Management Technology. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2-Chloromethyl-1-phenyl-1h-benzoimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

-

SpectraBase. (n.d.). 2-(p-Nitrophenyl)-1-phenyl-benzimidazole. Retrieved from [Link]

-

Spectrabase. (n.d.). 1-(Diphenylmethyl)-1H-benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

Sources

- 1. Buy this compound | 94937-86-7 [smolecule.com]

- 2. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, a key intermediate in pharmaceutical and materials science research. This document delves into the physicochemical properties, solubility profile in various organic solvents, and stability under different stress conditions. Detailed experimental protocols for solubility determination and forced degradation studies are provided to enable researchers to generate reliable and reproducible data. The guide also discusses potential degradation pathways and outlines a framework for the development of a stability-indicating analytical method.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzimidazole core, a reactive chloromethyl group, and a phenyl substituent, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The benzimidazole moiety is a well-known pharmacophore present in numerous approved drugs, while the chloromethyl group serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[2]

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological screening. Stability, on the other hand, is a critical parameter that influences storage conditions, shelf-life, and the impurity profile of any derived products. This guide aims to provide a detailed technical resource on these crucial aspects, empowering researchers to handle and utilize this compound with confidence and scientific rigor.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂ | [3] |

| Molecular Weight | 242.71 g/mol | [3] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 98-102 °C | [1] |

| pKa (Predicted) | Not readily available | |

| LogP (Predicted) | Not readily available |

The presence of the phenyl group increases the lipophilicity of the molecule compared to unsubstituted benzimidazoles, which is expected to influence its solubility profile.[3] The chloromethyl group introduces a site of reactivity, which is a key consideration for its stability.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental settings.

Qualitative Solubility

Based on available information and the general behavior of benzimidazole derivatives, the qualitative solubility of this compound can be summarized as follows:

-

High Solubility: The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]

-

Moderate Solubility: Moderate solubility is expected in some polar protic solvents like methanol and ethanol, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Limited Solubility: The compound has limited solubility in water due to its significant hydrophobic character imparted by the phenyl and benzimidazole rings.[3]

-

Insoluble: It is likely to be insoluble in non-polar solvents such as hexanes and petroleum ether.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound in various organic solvents at different temperatures is not widely available in the public domain. This represents a significant data gap for researchers. To address this, a detailed protocol for determining the thermodynamic solubility is provided in Section 5.1.

The following table is provided as a template for researchers to populate with experimentally determined solubility data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask | |

| Acetonitrile | 25 | Isothermal Shake-Flask | |

| Methanol | 25 | Isothermal Shake-Flask | |

| Ethanol | 25 | Isothermal Shake-Flask | |

| Dichloromethane | 25 | Isothermal Shake-Flask | |

| Water | 25 | Isothermal Shake-Flask |

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for ensuring its integrity during storage and use, as well as for identifying potential impurities in its derivatives. The primary sites of instability are the chloromethyl group and the benzimidazole ring system.

Hydrolytic Stability

The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis.[3] This is a common degradation pathway for chloromethyl-substituted heterocyclic compounds.

-

Mechanism: The hydrolysis likely proceeds via an SN2 mechanism, where a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.[3]

-

Degradation Product: The primary hydrolysis product is expected to be 2-(Hydroxymethyl)-1-phenyl-1H-benzimidazole .

The rate of hydrolysis is expected to be influenced by pH and temperature.

Photostability

Benzimidazole derivatives are known to be sensitive to light.[4] The aromatic benzimidazole ring can absorb UV radiation, leading to photochemical degradation.

-

Potential Degradation Pathways:

-

Ring Cleavage: The benzimidazole ring may undergo cleavage upon exposure to light.[4]

-

Radical Reactions: Photolysis can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions.[4]

-

Desulfonation (if applicable to derivatives): For derivatives containing sulfonic acid groups, desulfonation can be a photodegradation pathway.[4]

-

The specific photodegradation products of this compound have not been extensively reported.

Thermal Stability

The thermal stability of benzimidazole derivatives can vary depending on the nature of their substituents.

-

General Behavior: Benzimidazoles are generally considered to be thermally stable.

-

Potential Decomposition: At elevated temperatures, thermal decomposition may occur. The chloromethyl group could be a potential site of initial degradation. While specific studies on this compound are lacking, thermal decomposition of some heterocyclic compounds can proceed through radical mechanisms.[5]

A detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to fully characterize the thermal stability of this compound.

Experimental Protocols

To address the lack of quantitative data and to provide a framework for consistent and reliable characterization, the following detailed experimental protocols are provided.

Protocol for Determination of Thermodynamic Solubility

This protocol is based on the isothermal shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMF, DMSO, Acetonitrile, Water)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. d. Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted sample by a validated HPLC method (see Section 6 for guidance on method development). b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Determine the concentration of the compound in the diluted sample from the calibration curve. d. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Key Considerations for Method Development:

-

Column Selection: A C18 column is a good starting point. The choice of particle size and column dimensions will depend on the desired resolution and analysis time.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to achieve adequate separation of the parent compound from its degradation products.

-

Detection Wavelength: The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the λmax of any degradation products.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the stability-indicating nature of the method.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on the solubility and stability of this compound. While qualitative information on its solubility is available, a significant gap exists in quantitative data. The provided experimental protocols offer a robust framework for researchers to generate this critical information. The discussion on stability and potential degradation pathways highlights the importance of careful handling and storage of this compound. The development of a validated stability-indicating analytical method is essential for ensuring the quality and integrity of this important research chemical and any materials derived from it.

References

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences.

-

Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5665-5674. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

- Pielichowski, K., & Njuguna, J. (Eds.). (2005).

-

ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

ICH. (2003). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

- Domańska, U., et al. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Bakavoli, M., et al. (2008). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 56(6), 2045-2049.

-

Derivatives of 2-chloromethyl benzimidazole. (n.d.). ResearchGate. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 94937-86-7 | this compound | MFCD04114570. [Link]

-

Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5665-5674. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]

-

Patil, S. A., et al. (2017). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Trend in Scientific Research and Development, 1(5), 1-4. [Link]

-

Patil, S. A., et al. (2017). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. ResearchGate. [Link]

-

Domańska, U., et al. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

-

Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. [Link]

-

Marquez, F., et al. (2018). Polymer immobilized Fe(III) complex of 2-phenylbenzimidazole: An efficient catalyst for photodegradation of dyes under UV/Visible light irradiation. ResearchGate. [Link]

-

Derivatives of 2-chloromethyl benzimidazole. (n.d.). ResearchGate. [Link]

-

Gaba, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5085. [Link]

-

Marquez, F., et al. (2018). Catalytic Degradation of The UV-filter Phenylbenzimidazole Sulfonic Acid Mediated by Synthesized ZnONPs. Scribd. [Link]

-

Kiper, R. A. (n.d.). 2-(phenylmethyl)-1H-benzimidazole hydrochloride. Chemical Entities of Biological Interest (ChEBI). [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ResearchGate. [Link]

-

Bakavoli, M., et al. (2008). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]

-

Bakavoli, M., et al. (2008). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate. [Link]

-

Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Ragno, G., et al. (2006). HPLC Chromatograms of Benzimidazole Drugs and Related Pho- toproducts... ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-(Chloromethyl)-1-phenyl-1H-benzimidazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive chloromethyl group appended to a privileged benzimidazole scaffold, positions it as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, chemical reactivity, and its established and potential applications in modern drug development. Particular emphasis is placed on the rationale behind synthetic strategies and the mechanistic basis for its utility as a precursor to novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Core Concepts

The benzimidazole nucleus, an isomeric form of purine, is a cornerstone pharmacophore in medicinal chemistry.[1] Its fusion of a benzene ring and an imidazole ring creates a structure that can readily interact with various biological targets. The incorporation of a phenyl group at the N1 position and a chloromethyl group at the C2 position, as seen in this compound, imparts specific and valuable chemical characteristics. The phenyl group enhances lipophilicity and can introduce beneficial steric and electronic effects for receptor binding, while the chloromethyl group serves as a highly reactive electrophilic handle for facile derivatization.

This compound is a key building block for creating libraries of novel molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities, including antifungal and anticancer properties.[2] Understanding the synthesis and reactivity of this intermediate is therefore crucial for leveraging its full potential in the discovery of new medicines.

Synthesis and Mechanistic Insights